Methoxetamine hydrochloride, chemically known as 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride, is a synthetic arylcyclohexylamine compound. [] It shares structural similarities with ketamine and phencyclidine, belonging to the same chemical class. [] Due to these similarities, methoxetamine hydrochloride is often studied in comparison to ketamine, particularly in the context of its potential neurological effects. [, , ]
Methoxetamine was first synthesized in the early 2010s and has since been marketed under various names. It is classified under psychoactive substances and is structurally related to ketamine, differing mainly by the presence of a methoxy group on the phenyl ring and an ethylamino group at the nitrogen position . The compound is often sold illicitly, raising concerns about its safety and potential for abuse.
The synthesis of methoxetamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
The final product, methoxetamine hydrochloride, can be purified through recrystallization from solvents such as isopropyl alcohol or ethanol .
Methoxetamine hydrochloride has the molecular formula with a molecular weight of approximately 247.33 g/mol . Its structure features:
Methoxetamine undergoes various chemical reactions, particularly in metabolic pathways. Notable reactions include:
These reactions are essential for understanding its pharmacokinetics and potential toxicity.
Methoxetamine primarily acts as an antagonist at the N-methyl-D-aspartate receptor, similar to ketamine. This mechanism disrupts glutamatergic neurotransmission in the brain, leading to its dissociative effects. Studies indicate that methoxetamine has significant affinity for these receptors, which correlates with its psychoactive properties .
Methoxetamine hydrochloride exhibits several notable physical and chemical properties:
While primarily known for its recreational use, methoxetamine has potential applications in scientific research:
Methoxetamine hydrochloride (MXE) primarily functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, binding selectively to the phencyclidine (PCP) site within the receptor's ion channel. This binding inhibits calcium influx and disrupts excitatory neurotransmission. MXE exhibits moderate affinity for the NMDA receptor, with a radioligand binding assay revealing a Ki value of 259 nM at the human dizocilpine (MK-801) site [1] [2]. Functional studies using mouse brain slices demonstrate an IC50 of 0.524 μM for NMDA current blockade, confirming potent inhibitory activity [9].
MXE's glutamatergic effects extend beyond receptor blockade:
Table 1: NMDA Receptor Affinity and Functional Blockade of Methoxetamine and Analogues
Compound | Binding Affinity (Ki, nM) | Functional IC50 (μM) | Primary Target Site |
---|---|---|---|
Methoxetamine (MXE) | 259 | 0.524 | PCP site (NMDA) |
O-Desmethyl MXE metabolite | ND* | 0.227 | PCP site (NMDA) |
Deoxymethoxetamine | ND* | 0.679 | PCP site (NMDA) |
Ketamine | 880 | 1.12 | PCP site (NMDA) |
Phencyclidine (PCP) | 91 | 0.198 | PCP site (NMDA) |
ND: No direct data; values derived from electrophysiological studies [1] [9].
MXE acts as a potent serotonin reuptake inhibitor, with significant affinity for the human serotonin transporter (SERT; Ki = 481 nM) [2] [8]. This distinguishes MXE from ketamine, which exhibits negligible SERT activity. In vivo microdialysis in rats confirms that MXE (0.25–0.5 mg/kg IV) elevates extracellular serotonin by 40–60% in the medial prefrontal cortex and nucleus accumbens [1].
Monoaminergic interactions include:
Table 2: Monoamine Transporter Affinity Profile of Methoxetamine
Transporter | Ki (nM) | IC50 (nM) | Biological Effect |
---|---|---|---|
SERT | 481 | 2,400 | ↑ Serotonin in mPFC/NAc |
DAT | >10,000 | 33,000 | No significant dopamine uptake inhibition |
NET | >10,000 | 20,000 | No significant norepinephrine uptake inhibition |
Data from Roth et al. (2013) and Meyer et al. (2013) [2] [8].
MXE shares structural features with ketamine and PCP but exhibits distinct pharmacodynamic properties:
Table 3: Functional Comparisons of Arylcyclohexylamines in Vivo
Effect | Methoxetamine | Ketamine | Phencyclidine (PCP) |
---|---|---|---|
NMDA Receptor Blockade | ++ (IC50 0.5 µM) | ++ (IC50 1.1 µM) | +++ (IC50 0.2 µM) |
SERT Inhibition | +++ (Ki 481 nM) | – | – |
Locomotor Stimulation (Mice) | + | ++ | +++ |
Working Memory Impairment | ++ (High-load specific) | + (Non-selective) | ++ (High-load specific) |
Self-Administration (Rats) | ++ | ++ | +++ |
Relative potency: – (absent), + (low), ++ (moderate), +++ (high) [7] [10].
MXE exists as racemic R,S-(±)-methoxetamine, but its enantiomers exhibit divergent neuropharmacological activities:
Table 4: Enantiomer-Specific Neuropharmacology of Methoxetamine
Parameter | R(−)-Methoxetamine | S(+)-Methoxetamine |
---|---|---|
NMDA Ki (nM) | 198 | 315 |
SERT Ki (nM) | 510 | 320 |
FST Immobility Reduction | +++ (24-hour duration) | ++ (6-hour duration) |
GluA1 Upregulation | +++ (Prefrontal cortex) | ++ (Prefrontal cortex) |
PPI Disruption | – | +++ |
Data from Botanas et al. (2021) [5].
MXE undergoes extensive Phase I metabolism via cytochrome P450 (CYP) enzymes, generating pharmacologically active metabolites:
Table 5: Major Phase I Metabolites of Methoxetamine and Their Pharmacological Activity
Metabolite | Forming Enzyme(s) | IC50 (NMDA Blockade) | Key Pharmacological Actions |
---|---|---|---|
N-Desethyl methoxetamine | CYP2B6, CYP3A4 | 1.649 µM | Weak NMDA antagonism |
O-Desmethyl methoxetamine | CYP2B6, CYP2C19 | 0.227 µM | Potent NMDA antagonism |
Dihydroxy-MXE | CYP3A4 | ND* | Unknown |
Compound Names in Article:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7